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Compound of Interest

Compound Name: 2-(3-Pyridyl)benzothiazole

Cat. No.: B1295857

2-(3-Pyridyl)benzothiazole belongs to a class of 2-arylbenzothiazoles that have demonstrated
promising anticancer activities.[1] The precise three-dimensional arrangement of its constituent
rings, the nature of their electronic communication, and the way individual molecules interact in
the solid state are critical determinants of its biological activity and material properties.
Understanding this architecture allows for rational drug design, prediction of molecular
interactions with biological targets, and the engineering of materials with desired optical or
electronic characteristics. This guide moves beyond a simple recitation of data, explaining the
causality behind the analytical choices and integrating multiple techniques into a cohesive
structural narrative.

Section 1: Crystallographic Analysis: The Definitive
Solid-State Architecture

Single-crystal X-ray diffraction (XRD) remains the unequivocal standard for determining the
precise three-dimensional structure of a molecule in the solid state. While a public crystal
structure for the specific title compound is not readily available, extensive data on closely
related 2-arylbenzothiazole derivatives provide a robust framework for understanding its
expected molecular geometry and packing behavior.[2][3]

Molecular Geometry: Bond Lengths, Angles, and
Planarity
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The structure of 2-(3-Pyridyl)benzothiazole is characterized by the fusion of a benzene and a
thiazole ring, forming the benzothiazole system, which is connected at the 2-position to a
pyridine ring.

o Planarity: Both the benzothiazole and pyridine ring systems are inherently aromatic and thus,
individually planar.[3] The key structural parameter is the dihedral angle between these two
ring systems. In analogous structures like 4-(1,3-Benzothiazol-2-yl)-N-(2-
pyridylmethyl)aniline, the dihedral angle between the benzothiazole and an adjacent
benzene ring is minimal (around 7.2°), suggesting a nearly coplanar arrangement is
energetically favorable to maximize 1t-system conjugation.[2] However, steric hindrance can
lead to deviations from planarity.

e Bond Lengths and Angles: Bond lengths within the benzothiazole and pyridine rings are
expected to be typical for aromatic C-C, C-N, and C-S bonds. The C-S bonds in the thiazole
ring will be shorter than a typical single bond, indicating partial double-bond character. The
central C-C bond connecting the two heterocyclic systems is critical; its length provides
insight into the degree of electronic communication between the rings.

The molecular structure and a logical workflow for its analysis are visualized below.

Caption: Molecular structure of 2-(3-Pyridyl)benzothiazole.

Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions, which are crucial for
the stability and physical properties of the solid material.

 TI-Tt Stacking: Aromatic systems like benzothiazole and pyridine readily engage in 1t-1t
stacking interactions. In related crystal structures, centroid-to-centroid distances between
rings are observed in the range of 3.5 to 3.9 A, indicative of significant stabilizing
interactions.[2][4] These interactions are expected to play a vital role in the crystal lattice of
2-(3-Pyridyl)benzothiazole.

e Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the
pyridine nitrogen is a potential acceptor. Weak C-H---N hydrogen bonds are commonly
observed in such crystals, connecting molecules into extended networks.[5]
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e C-H---1t Interactions: The electron-rich 1t-faces of the aromatic rings can act as acceptors for
hydrogen atoms from neighboring molecules, further stabilizing the three-dimensional
structure.[2]
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Caption: Integrated workflow for the structural analysis of a molecule.

Integrated Structural Synopsis
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The complete structural analysis of 2-(3-Pyridyl)benzothiazole requires an integrated
approach. X-ray crystallography provides the foundational, high-precision solid-state structure,
revealing the exact bond lengths, angles, and intermolecular packing forces like 1t-11 stacking.
This static picture is complemented by NMR spectroscopy, which confirms the covalent
framework and conformational behavior in solution. FT-IR spectroscopy validates the presence
of key functional groups through their vibrational signatures. Finally, computational DFT studies
serve as a powerful corroborative tool, aligning theoretical predictions of geometry and
electronic structure with experimental realities. Together, these techniques provide a holistic
and robust understanding of the molecule's structure, which is the essential first step in
elucidating its function and unlocking its potential in science and medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1295857?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967994/
https://journals.iucr.org/e/issues/2022/04/00/vm2262/
https://www.researchgate.net/figure/p-p-stacking-interactions-between-benzothiazole-and-benzene-rings_fig3_271020786
https://pubmed.ncbi.nlm.nih.gov/38470953/
https://pubmed.ncbi.nlm.nih.gov/38470953/
https://www.benchchem.com/product/b1295857#structural-analysis-of-2-3-pyridyl-benzothiazole
https://www.benchchem.com/product/b1295857#structural-analysis-of-2-3-pyridyl-benzothiazole
https://www.benchchem.com/product/b1295857#structural-analysis-of-2-3-pyridyl-benzothiazole
https://www.benchchem.com/product/b1295857#structural-analysis-of-2-3-pyridyl-benzothiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1295857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

